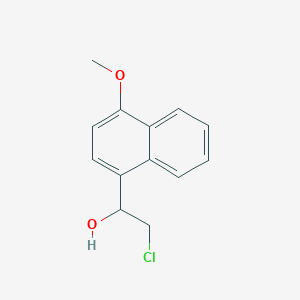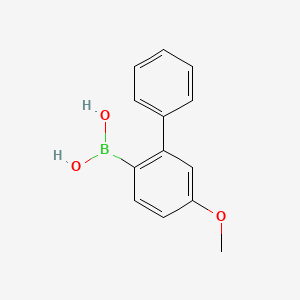
Tert-butyl3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a tert-butyl ester group and a thiazole ring containing a bromine atom
準備方法
The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable brominated precursor with thiourea under acidic conditions.
Pyrrolidine ring formation: The thiazole intermediate is then reacted with a pyrrolidine derivative in the presence of a base to form the desired pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to yield tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups on the thiazole or pyrrolidine rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study the interactions of proteins or other biomolecules.
作用機序
The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-(2-chloro-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
tert-Butyl 3-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Contains a methyl group instead of a halogen, which can influence its chemical properties and applications.
The uniqueness of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate lies in its specific substitution pattern, which can impart distinct reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C12H17BrN2O2S |
|---|---|
分子量 |
333.25 g/mol |
IUPAC名 |
tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3 |
InChIキー |
KIGZGNCSVNMTKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


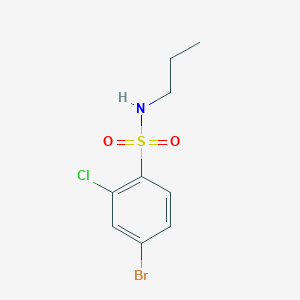
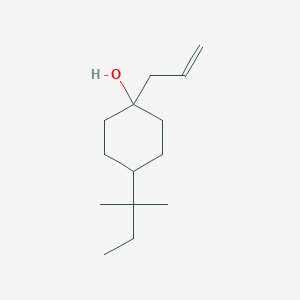
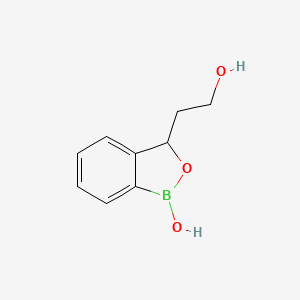
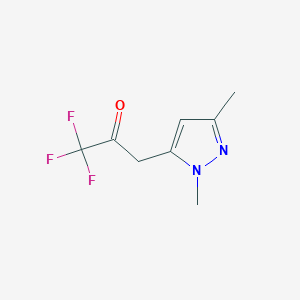
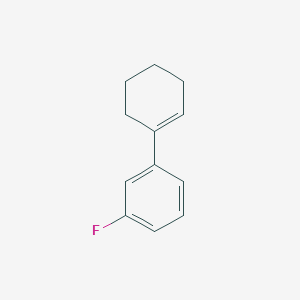
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
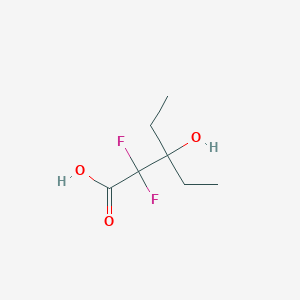
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
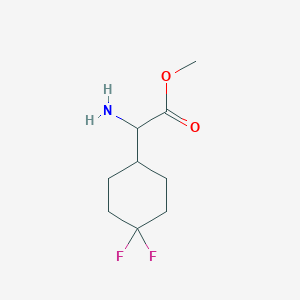
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
